molecular formula C10H16ClNO2 B12732950 Etilefrine hydrochloride, (S)- CAS No. 95670-87-4

Etilefrine hydrochloride, (S)-

Cat. No.: B12732950
CAS No.: 95670-87-4
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-HNCPQSOCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of etilefrine hydrochloride involves several steps:

    Addition of alpha-bromo-m-hydroxyacetophenone to a solvent: This is followed by stirring and dissolving, then adding N-ethylbenzylamine at a temperature of 10-20°C. The mixture undergoes a heat preservation reaction for 3-6 hours.

    Hydrochloric acid solution: This is added to regulate the pH value to 0.5-1.5, and the mixture is cooled to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.

    Catalytic hydrogenation reaction: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is added to an alcohol solvent and heated until dissolution. A catalyst is added, and the mixture is replaced with nitrogen before introducing hydrogen. The reaction is carried out for 12-24 hours at a relative pressure of not greater than 0.05MPa and at a temperature of 30-40°C.

Industrial Production Methods

The industrial production of etilefrine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, low production cost, and minimal environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Etilefrine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Hypotension

Etilefrine hydrochloride is primarily indicated for treating orthostatic hypotension and other forms of low blood pressure. As an adrenergic agonist, it stimulates alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased cardiac output. This mechanism helps improve blood pressure in patients experiencing hypotensive episodes .

2. Use in Pediatric and Geriatric Patients

Recent studies have explored the formulation of etilefrine hydrochloride into palatable dosage forms such as oral medicated jellies. These formulations aim to enhance bioavailability and patient compliance, particularly among pediatric and geriatric populations who may struggle with traditional tablets due to swallowing difficulties .

Analytical Applications

1. Spectrophotometric Methods

A notable study developed a cost-effective spectrophotometric method for determining etilefrine hydrochloride in pharmaceutical formulations and human plasma. The method involves the formation of ion-pair complexes with bromocresol green and methyl orange, allowing for sensitive detection at specific wavelengths .

Method TypeDetection WavelengthsMolar Absorptivity (Lmol⁻¹cm⁻¹)
Bromocresol Green Method410 nm2.4 × 10⁴
Methyl Orange Method479 nm1.7 × 10⁴

2. High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography has been widely utilized for the detection and quantification of etilefrine hydrochloride in biological samples. Recent advancements include stability-indicating HPLC methods that can accurately measure the compound even in the presence of oxidative degradation products .

Innovative Drug Delivery Systems

1. Oral Medicated Jellies

The development of oral medicated jellies containing etilefrine hydrochloride represents a significant advancement in drug delivery systems. These jellies utilize natural polymers to enhance palatability and bioavailability by avoiding first-pass metabolism, thus improving therapeutic outcomes .

2. Electrochemical Sensors

Recent research has also focused on electrochemical sensors for detecting etilefrine hydrochloride in various matrices, including pharmaceuticals and biological fluids. These sensors demonstrate high sensitivity and selectivity, making them suitable for clinical applications .

Case Studies

Case Study 1: Efficacy in Cirrhotic Patients

A clinical trial investigated the effects of adding etilefrine hydrochloride to standard diuretic therapy in cirrhotic patients with ascites. The study aimed to evaluate its impact on renal function and systemic hemodynamics, demonstrating improved clinical outcomes when combined with hypertonic saline solutions .

Case Study 2: Pediatric Use

In a pediatric setting, an oral medicated jelly formulation was tested for its effectiveness in managing hypotension among children with dysphagia. Results indicated significant improvements in blood pressure control compared to conventional tablet forms, highlighting the importance of patient-friendly formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: Another sympathomimetic amine used as a decongestant and vasopressor.

    Ephedrine: A sympathomimetic amine used to prevent low blood pressure during spinal anesthesia.

    Pseudoephedrine: A sympathomimetic amine used as a decongestant.

Uniqueness

Etilefrine hydrochloride is unique in its higher affinity for β1 adrenergic receptors compared to β2 adrenergic receptors, making it particularly effective in increasing cardiac output and blood pressure . This specificity distinguishes it from other similar compounds, which may have broader or different receptor affinities.

Properties

CAS No.

95670-87-4

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/t10-;/m1./s1

InChI Key

KTNROWWHOBZQGK-HNCPQSOCSA-N

Isomeric SMILES

CCNC[C@H](C1=CC(=CC=C1)O)O.Cl

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

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